2-Amino-N-(4-sec-butylphenyl)benzamide
CAS No.:
Cat. No.: VC14351070
Molecular Formula: C17H20N2O
Molecular Weight: 268.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O |
|---|---|
| Molecular Weight | 268.35 g/mol |
| IUPAC Name | 2-amino-N-(4-butan-2-ylphenyl)benzamide |
| Standard InChI | InChI=1S/C17H20N2O/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3,18H2,1-2H3,(H,19,20) |
| Standard InChI Key | UQNLHKOSTZQZMI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |
Introduction
Chemical Structure and Synthesis
2-Amino-N-(4-sec-butylphenyl)benzamide (C₁₇H₂₀N₂O) features a benzamide core substituted with an amino group at the 2-position and a 4-sec-butylphenyl moiety attached via an amide linkage. The compound’s synthesis, as detailed in , follows a two-step protocol involving isatoic anhydride and 4-sec-butylaniline.
Synthetic Pathway
The reaction begins with the nucleophilic attack of 4-sec-butylaniline on isatoic anhydride in dimethylformamide (DMF) at 115°C under nitrogen (Table 1). After 16 hours, the mixture is cooled, extracted with ethyl acetate, and purified to yield the target compound as a brown solid .
Table 1: Synthesis Conditions for 2-Amino-N-(4-sec-butylphenyl)benzamide
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Isatoic anhydride | 1.63 g | DMF (40 mL) | 115°C | 16 h | Not reported |
| 4-sec-butylaniline | 1.49 g | - | - | - | - |
Key steps include:
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Reagent Interaction: The anhydride ring opens to form an intermediate amide-acid.
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Workup: Sequential washing with aqueous NaOH removes unreacted starting materials, while sodium sulfate drying ensures solvent elimination .
Physicochemical Properties
While explicit data on solubility or melting point are absent in available literature, analogous benzamides exhibit moderate polarity due to the amide group, suggesting solubility in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO). The sec-butyl group likely enhances lipophilicity, potentially influencing membrane permeability in biological systems .
Applications in Medicinal Chemistry
Drug Design Considerations
The compound’s modular synthesis allows for derivatization at both the amino and sec-butyl groups. For instance:
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Amino Group Modifications: Introduction of electron-withdrawing substituents (e.g., nitro or cyano) could enhance electrophilic reactivity, mimicking the activity of naphthoquinone derivatives .
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sec-Butyl Optimization: Branching alterations may improve metabolic stability, as seen in indoline-based inhibitors with prolonged plasma half-lives .
Computational Predictions
In silico modeling of 2-Amino-N-(4-sec-butylphenyl)benzamide predicts moderate binding affinity to kinases (e.g., EGFR or VEGFR2) based on benzamide pharmacophore alignment. Such interactions could be leveraged in targeted cancer therapies .
Future Research Directions
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Cytotoxicity Profiling: Testing against NCI-60 cell lines to identify potency trends across cancer types.
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Mechanistic Studies: Elucidating apoptosis induction via flow cytometry or caspase activation assays.
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Antiviral Screening: Evaluation against pseudotyped Ebola or SARS-CoV-2 particles to assess broad-spectrum potential.
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Pharmacokinetic Optimization: Structural tweaks to enhance oral bioavailability, guided by microsomal stability data from related compounds .
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